molecular formula C16H12Cl2O3 B14566146 1,3-Bis(4-chlorophenyl)-2-methoxypropane-1,3-dione CAS No. 61821-24-7

1,3-Bis(4-chlorophenyl)-2-methoxypropane-1,3-dione

Cat. No.: B14566146
CAS No.: 61821-24-7
M. Wt: 323.2 g/mol
InChI Key: FIFGCPRPTJHVMD-UHFFFAOYSA-N
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Description

1,3-Bis(4-chlorophenyl)-2-methoxypropane-1,3-dione is an organic compound with the molecular formula C15H10Cl2O2 It is characterized by the presence of two 4-chlorophenyl groups attached to a propane-1,3-dione backbone, with a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-chlorophenyl)-2-methoxypropane-1,3-dione typically involves the condensation of 4-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solvent at room temperature, followed by the addition of methanol to introduce the methoxy group. The reaction mixture is then stirred and allowed to react for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-chlorophenyl)-2-methoxypropane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Halogen substitution reactions can occur at the 4-chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogen substitution can be achieved using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1,3-Bis(4-chlorophenyl)-2-methoxypropane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-chlorophenyl)-2-methoxypropane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and proteins can lead to anticancer properties by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-chlorophenyl)urea: Similar structure but with urea groups instead of methoxy and carbonyl groups.

    1,3-Bis(4-chlorophenyl)-2-propen-1-one: Similar structure but with a propenone backbone instead of propane-1,3-dione.

    1,3-Bis(4-chlorophenyl)thiourea: Similar structure but with thiourea groups.

Uniqueness

1,3-Bis(4-chlorophenyl)-2-methoxypropane-1,3-dione is unique due to the presence of both methoxy and carbonyl groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

CAS No.

61821-24-7

Molecular Formula

C16H12Cl2O3

Molecular Weight

323.2 g/mol

IUPAC Name

1,3-bis(4-chlorophenyl)-2-methoxypropane-1,3-dione

InChI

InChI=1S/C16H12Cl2O3/c1-21-16(14(19)10-2-6-12(17)7-3-10)15(20)11-4-8-13(18)9-5-11/h2-9,16H,1H3

InChI Key

FIFGCPRPTJHVMD-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)C1=CC=C(C=C1)Cl)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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